Benzyl stearate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

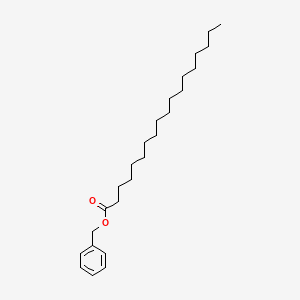

2D Structure

Properties

IUPAC Name |

benzyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(26)27-23-24-20-17-16-18-21-24/h16-18,20-21H,2-15,19,22-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSLVNCMKDXZPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063945 | |

| Record name | Octadecanoic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5531-65-7 | |

| Record name | Benzyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5531-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005531657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78032NV0EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Benzyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl stearate (C₂₅H₄₂O₂), the ester of benzyl alcohol and stearic acid, is a versatile compound with significant applications in the pharmaceutical, cosmetic, and industrial sectors. Its utility as an emollient, plasticizer, and solvent is fundamentally dictated by its physicochemical properties. This technical guide provides a comprehensive overview of these properties, including molecular and thermal characteristics, solubility, and density. Detailed experimental protocols, based on internationally recognized standards, are presented to enable researchers to accurately measure these properties. This document is intended to serve as a critical resource for professionals in drug development and materials science, facilitating formulation design, quality control, and novel applications of this compound.

Introduction

This compound, systematically known as benzyl octadecanoate, is a waxy, white solid at room temperature.[1] Its molecular structure, featuring a long, saturated fatty acid chain and a benzyl group, imparts a unique combination of lipophilicity and aromatic character. These features are pivotal to its function in various formulations. In the pharmaceutical industry, this compound is utilized as an excipient, contributing to the stability and bioavailability of drug products.[1][2] Its emollient properties are leveraged in cosmetic and personal care products to enhance skin hydration and texture.[1] Furthermore, it serves as a plasticizer in industrial applications.[1] A thorough understanding of its physicochemical properties is therefore essential for optimizing its use in these diverse fields.

Molecular and Structural Properties

The fundamental identity of this compound is defined by its molecular formula and weight. These parameters are crucial for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₄₂O₂ | [1][3] |

| Molecular Weight | 374.6 g/mol | [1][4] |

| IUPAC Name | benzyl octadecanoate | [1][5] |

| CAS Number | 5531-65-7 | [1][3] |

Thermal Properties

The thermal behavior of this compound, particularly its melting and boiling points, dictates its physical state under various processing and storage conditions. These properties are critical for manufacturing processes such as melting, mixing, and solidification.

| Property | Value | Conditions | Reference |

| Melting Point | 45.8°C | Standard Pressure | [1] |

| Boiling Point | 459.7°C | at 760 mmHg | [1][5] |

Density and Physical State

The density of this compound is a key parameter for formulation development, influencing product volume and texture. At ambient temperatures, it exists as a waxy solid.

| Property | Value | Temperature/Conditions | Reference |

| Physical State | White waxy solid | Ambient | [1] |

| Density | 0.9075 g/cm³ | 50°C | [1] |

Solubility Profile

The solubility of this compound in various solvents is a critical determinant of its application. Its poor aqueous solubility and good solubility in organic solvents are characteristic of long-chain esters.

| Solvent | Solubility | Temperature | Reference |

| Water | 2.3 x 10⁻⁵ g/L | 25°C | [1] |

| Ethanol | Soluble | - | [1] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physicochemical properties of this compound. These protocols are based on established guidelines from organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD).

Determination of Melting Point (Capillary Method)

This protocol is adapted from standard capillary melting point determination methods.

Principle: A small, uniform sample of the substance is heated in a capillary tube at a controlled rate. The temperature range from the initial melting (first appearance of liquid) to the final melting (complete liquefaction) is recorded as the melting point.

Apparatus:

-

Melting point apparatus with a heating block and temperature control.

-

Calibrated thermometer or temperature probe.

-

Glass capillary tubes (sealed at one end).

-

Mortar and pestle.

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry. If necessary, grind the sample to a fine powder using a mortar and pestle.

-

Capillary Tube Filling: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the filled capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the apparatus rapidly to a temperature approximately 10-15°C below the expected melting point of this compound.

-

Measurement: Decrease the heating rate to 1-2°C per minute to ensure accurate temperature measurement.

-

Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

Reporting: The melting point is reported as the range T1-T2.

Determination of Boiling Point (Distillation Method)

This protocol is based on the principles outlined in OECD Guideline 103 and ASTM D86.

Principle: The boiling point is determined by distilling the liquid at atmospheric pressure. The temperature of the vapor that is in equilibrium with the boiling liquid is measured.

Apparatus:

-

Distillation flask.

-

Condenser.

-

Receiving flask.

-

Calibrated thermometer.

-

Heating mantle.

-

Boiling chips.

Procedure:

-

Apparatus Assembly: Assemble the distillation apparatus. Place a measured volume of this compound into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Heating: Begin heating the flask gently with the heating mantle.

-

Distillation: As the liquid boils, the vapor will rise and pass into the condenser. The temperature will stabilize as the vapor surrounds the thermometer bulb.

-

Measurement: Record the constant temperature at which the liquid is distilling. This temperature is the boiling point.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction may be applied to the observed boiling point.

Determination of Density (Pycnometer Method)

This protocol is adapted from standard methods for determining the density of solids that are liquid above ambient temperature, such as OECD Guideline 109.

Principle: The density is calculated from the mass of the substance and the volume it occupies. A pycnometer, a flask with a precise volume, is used for this measurement.

Apparatus:

-

Pycnometer with a calibrated volume.

-

Analytical balance.

-

Water bath with temperature control.

-

Thermometer.

Procedure:

-

Calibration: Determine the volume of the pycnometer by weighing it empty, then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature.

-

Sample Preparation: Heat the this compound sample to a temperature above its melting point (e.g., 50°C) in the water bath.

-

Measurement:

-

Weigh the empty, dry pycnometer (m₁).

-

Fill the pycnometer with the molten this compound at the controlled temperature.

-

Weigh the pycnometer filled with the sample (m₂).

-

-

Calculation: The density (ρ) of this compound is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.

Determination of Solubility

6.4.1. Aqueous Solubility (Shake-Flask Method)

This protocol is based on OECD Guideline 105.

Principle: An excess amount of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined.

Apparatus:

-

Flasks with stoppers.

-

Constant temperature shaker or water bath.

-

Centrifuge or filtration apparatus.

-

Analytical instrument for concentration measurement (e.g., HPLC, GC-MS).

Procedure:

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of distilled water.

-

Equilibration: Seal the flask and agitate it in a constant temperature bath (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Separate the aqueous phase from the undissolved solid by centrifugation or filtration.

-

Analysis: Determine the concentration of this compound in the aqueous phase using a suitable and validated analytical method.

-

Reporting: The aqueous solubility is reported in g/L.

6.4.2. Solubility in Organic Solvents (Visual Method)

Principle: A known mass of the solute is added incrementally to a known volume of the solvent at a constant temperature until it no longer dissolves.

Apparatus:

-

Test tubes or vials with stoppers.

-

Analytical balance.

-

Volumetric pipette or burette.

-

Vortex mixer or magnetic stirrer.

Procedure:

-

Preparation: Place a known volume of the organic solvent (e.g., ethanol) into a test tube.

-

Titration: Add a small, weighed amount of this compound to the solvent.

-

Dissolution: Stopper the test tube and agitate using a vortex mixer or magnetic stirrer until the solid is completely dissolved.

-

Observation: Continue adding weighed portions of this compound until a saturated solution is formed and a small amount of undissolved solid remains.

-

Reporting: The solubility can be expressed qualitatively as "soluble," "sparingly soluble," etc., or quantitatively if the amounts are carefully measured.

Synthesis and Formulation Workflow

The most common method for synthesizing this compound is through Fischer esterification. This process involves the reaction of stearic acid with benzyl alcohol in the presence of an acid catalyst. The following diagram illustrates this workflow.

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Conclusion

The physicochemical properties of this compound are integral to its functionality and application across various industries. This guide has provided a consolidated summary of these properties in a structured format, facilitating easy reference for researchers and formulation scientists. The detailed experimental protocols offer a practical framework for the accurate determination of these key parameters, ensuring product quality and consistency. The provided synthesis workflow further elucidates the production of this important compound. It is anticipated that this technical guide will serve as a valuable resource for the scientific community, aiding in the development of innovative products and applications leveraging the unique characteristics of this compound.

References

Synthesis of benzyl stearate from stearic acid and benzyl alcohol

An in-depth technical guide to the synthesis of benzyl stearate from stearic acid and benzyl alcohol for researchers, scientists, and drug development professionals.

Introduction

This compound (C25H42O2) is an aromatic ester synthesized from the esterification of stearic acid and benzyl alcohol.[1] With a molecular weight of 374.6 g/mol , it serves as a valuable compound in various research and commercial applications, notably in cosmetic formulations for its emollient properties that aid in skin moisturizing and protection.[1][2] The synthesis of this compound is primarily achieved through direct esterification, an equilibrium-limited reaction that necessitates a catalyst to proceed efficiently.[3] This guide explores the core methodologies for its synthesis, focusing on enzymatic and acid-catalyzed pathways, providing detailed protocols, and summarizing key quantitative data for process optimization.

Synthesis Methodologies

The two primary routes for synthesizing this compound from stearic acid and benzyl alcohol are enzymatic esterification and traditional acid-catalyzed esterification (Fischer Esterification).

Enzymatic Esterification

Considered a "Green Chemistry" approach, enzymatic synthesis utilizes lipases as biocatalysts, offering high product purity with fewer side reactions under milder conditions.[3] This method often employs immobilized enzymes in solvent-free systems, which enhances catalyst reusability and stability while eliminating mass transfer limitations associated with organic solvents.[1][3]

Reaction Mechanism: The enzymatic synthesis follows a direct esterification mechanism where the lipase enzyme facilitates the reaction between stearic acid and benzyl alcohol.[1] This process typically operates at lower temperatures (40-80°C) and atmospheric pressure compared to chemical methods.[1]

Key Catalyst: Novozym 435, a lipase B from Candida antarctica immobilized on acrylic resin, is a highly effective and commonly used biocatalyst for this synthesis, demonstrating remarkable stability and activity.[1]

Quantitative Data for Enzymatic Synthesis

| Parameter | Value | Catalyst | Conversion Rate | Reference |

| Molar Ratio (Stearic Acid:Benzyl Alcohol) | 1:7 | Novozym 435 | 98.9% | [1] |

| Temperature | 60°C | Novozym 435 | 98.9% | [1][3] |

| Agitation Speed | 200 rpm | Novozym 435 | 98.9% | [1] |

| Reaction Time | 6 hours | Novozym 435 | 98.9% | [1] |

| Enzyme Loading | 4.4 to 30 mg/mL | Novozym 435 | - | [1] |

Acid-Catalyzed Esterification (Fischer Esterification)

This classical and widely used industrial method employs a strong acid catalyst to accelerate the esterification reaction between stearic acid and benzyl alcohol at elevated temperatures.[1][3] The mechanism involves the protonation of the stearic acid's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by benzyl alcohol.[1] To drive the equilibrium toward the product, water, a byproduct of the reaction, is typically removed.[3]

Common Catalysts: Strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are frequently used.[3] Lewis acids like zirconocene triflate have also shown catalytic activity.[4]

Quantitative Data for Acid-Catalyzed Esterification

| Parameter | Value/Range | Catalyst | Conversion Rate | Reference |

| Temperature | 65°C | Oxalic Acid | Optimum | |

| Molar Ratio (Stearic Acid:Alcohol) | 1:20 | Oxalic Acid | - | |

| Catalyst Concentration | 10% w/w | Oxalic Acid | - | |

| Reaction Time | 8 hours | Oxalic Acid | - | |

| Temperature | 35 - 65°C | H₂SO₄ | - | [5] |

| Molar Ratio (Acid:Alcohol) | 1:5 to 1:15 | H₂SO₄ | Up to 99% (with 1-butanol) | [6] |

Note: Data for acid-catalyzed esterification of stearic acid is often presented with other alcohols like methanol or butanol, but the principles and parameter effects are transferable to benzyl alcohol.[5]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

Materials:

-

Stearic Acid

-

Benzyl Alcohol

-

Immobilized Lipase (e.g., Novozym 435)[1]

-

Reaction vessel (e.g., 250 ml three-neck round bottom flask)

-

Heating system with temperature control (e.g., oil bath on a magnetic stirrer hot plate)

-

Condenser

Procedure:

-

Combine stearic acid and benzyl alcohol in the reaction vessel. A molar ratio of 1:7 (stearic acid:benzyl alcohol) is recommended for optimal conversion.[1]

-

Add the immobilized enzyme catalyst (e.g., Novozym 435). The enzyme loading can range from 4.4 to 30 mg/mL.[1]

-

Set up the apparatus for reflux and maintain the reaction mixture at the optimal temperature of 60°C with constant agitation (e.g., 200 rpm).[1]

-

Allow the reaction to proceed for the specified time (e.g., 6 hours) to achieve maximum yield.[1]

-

Monitor the reaction progress by taking intermediate samples to test for percentage conversion.

-

Upon completion, separate the immobilized enzyme from the product mixture by filtration. The catalyst can be washed and reused.

-

Purify the resulting this compound.

Protocol 2: Acid-Catalyzed Synthesis of this compound

Materials:

-

Stearic Acid

-

Benzyl Alcohol

-

Acid Catalyst (e.g., H₂SO₄, p-TSA, or Oxalic Acid)[3]

-

Reaction vessel (e.g., 250 ml three-neck round bottom flask)

-

Heating system with temperature control (e.g., oil bath)

-

Reflux condenser

-

Separating funnel

-

Organic solvent (e.g., n-hexane or diethyl ether)

-

Anhydrous sodium sulfate

Procedure:

-

Accurately weigh and place the stearic acid, benzyl alcohol, and the acid catalyst into the three-neck round bottom flask.

-

Set the reaction conditions. For example, a stearic acid to alcohol mole ratio of 1:20, a temperature of 65°C, and a catalyst concentration of 10% w/w can be used.

-

Equip the flask with a condenser and begin stirring. The start of stirring is considered the initiation of the reaction.

-

Maintain the reaction for the planned duration (e.g., 8 hours), monitoring the progress as needed.

-

After the reaction, allow the mixture to cool.

-

To separate the product, add an equal volume of water and an organic solvent (n-hexane or diethyl ether) and stir.

-

Transfer the mixture to a separating funnel and allow the layers to separate.

-

Collect the organic layer and wash it three times with water.

-

Dry the organic layer over anhydrous sodium sulfate and then remove the solvent under reduced pressure to isolate the crude this compound.

-

Proceed with further purification.

Purification of this compound

Post-synthesis purification is crucial to obtain a high-purity product. Common methods include:

-

Recrystallization: This technique is effective for purifying the solid ester. A suitable solvent, such as alcohol, can be used.[7]

-

Column Chromatography: For removing impurities with similar polarities, column chromatography is a standard purification method.[3]

-

Distillation: Unreacted benzyl alcohol and other volatile impurities can be removed by distillation under reduced pressure.[8]

Visualizations

Caption: Fischer Esterification pathway for this compound.

Caption: General experimental workflow for synthesis.

Caption: Enzymatic esterification signaling pathway.

References

- 1. Buy this compound | 5531-65-7 [smolecule.com]

- 2. This compound | C25H42O2 | CID 79659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 5531-65-7 | Benchchem [benchchem.com]

- 4. research.rug.nl [research.rug.nl]

- 5. ache.org.rs [ache.org.rs]

- 6. researchgate.net [researchgate.net]

- 7. ia800607.us.archive.org [ia800607.us.archive.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Benzyl Stearate: A Technical Guide for Pharmaceutical Research and Development

An in-depth exploration of the chemical properties, synthesis, and potential pharmaceutical applications of benzyl stearate, tailored for researchers, scientists, and drug development professionals.

This compound, with the IUPAC name benzyl octadecanoate and CAS number 5531-65-7 , is the ester formed from the condensation of stearic acid and benzyl alcohol.[1] This lipophilic compound is gaining interest in the pharmaceutical sciences for its potential as a functional excipient in various drug delivery systems. This technical guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, and explores its current and potential roles in pharmaceutical formulations, including a speculative look at its possible interaction with cellular signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in pharmaceutical formulations. Key quantitative data are summarized in the tables below for easy reference and comparison.

Table 1: General and Chemical Properties of this compound

| Property | Value |

| CAS Number | 5531-65-7[1][2][3] |

| IUPAC Name | Benzyl octadecanoate[1] |

| Molecular Formula | C₂₅H₄₂O₂ |

| Molecular Weight | 374.61 g/mol |

| Appearance | White to off-white solid |

Table 2: Physical and Thermal Properties of this compound

| Property | Value |

| Melting Point | 44-46 °C |

| Boiling Point | 245-248 °C at 10 mmHg |

| Density | 0.966 g/cm³ |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and other organic solvents. |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is most commonly achieved through the esterification of stearic acid with benzyl alcohol. Both chemical and enzymatic methods have been effectively employed.

Enzymatic Synthesis using Novozym 435

Enzymatic synthesis is often preferred due to its milder reaction conditions and higher specificity, leading to a purer product with fewer side reactions.

Materials:

-

Stearic Acid (1 mole equivalent)

-

Benzyl Alcohol (3-5 mole equivalents)

-

Novozym 435 (immobilized lipase B from Candida antarctica) (1-5% by weight of reactants)

-

Heptane (as solvent, optional)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve stearic acid in a minimal amount of heptane (if used).

-

Add benzyl alcohol to the flask.

-

Add Novozym 435 to the reaction mixture.

-

Heat the mixture to 60-70°C with continuous stirring.

-

The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of stearic acid.

-

Upon completion, the enzyme is filtered off. The solvent and excess benzyl alcohol are removed under reduced pressure.

-

The crude this compound can be further purified by recrystallization from ethanol or by column chromatography.

Fischer Esterification

This classic acid-catalyzed esterification is a cost-effective method for producing this compound.

Materials:

-

Stearic Acid (1 mole equivalent)

-

Benzyl Alcohol (3-5 mole equivalents)

-

Sulfuric Acid or p-Toluenesulfonic Acid (catalytic amount)

-

Toluene (as solvent to facilitate azeotropic removal of water)

Procedure:

-

Combine stearic acid, benzyl alcohol, and toluene in a round-bottom flask fitted with a Dean-Stark apparatus and a condenser.

-

Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux. The water produced during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected or by TLC/GC analysis.

-

Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by distillation under reduced pressure or recrystallization.

Applications in Drug Development and Delivery

This compound's lipophilic nature and favorable safety profile make it a promising candidate for various applications in drug development, particularly as an excipient in formulations designed for controlled release and improved drug solubility.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from solid lipids, and Nanostructured Lipid Carriers (NLCs) are a second generation of these carriers which also contain liquid lipids. This compound, with its suitable melting point, can serve as a solid lipid matrix in these systems. These nanoparticles can encapsulate lipophilic drugs, protecting them from degradation and enabling controlled release.

The general workflow for preparing drug-loaded SLNs using this compound via a hot homogenization technique is depicted below.

Topical and Parenteral Formulations

Due to its emollient properties, this compound is a suitable excipient for topical formulations such as creams and ointments, where it can enhance the penetration of active pharmaceutical ingredients (APIs) and improve the sensory characteristics of the product. In parenteral formulations, it can be used as a component of the oil phase in emulsions or as a vehicle for lipophilic drugs in intramuscular injections, potentially providing a sustained-release effect.

Potential Interaction with Signaling Pathways: A Hypothetical Perspective

Direct research on the interaction of this compound with specific cellular signaling pathways is currently limited. However, studies on structurally related benzyl esters have shown that they can interact with key biological targets. For instance, certain benzyl ester derivatives of meperidine and normeperidine have been identified as potent and selective serotonin transporter (SERT) ligands. This suggests that the benzyl ester moiety can play a role in binding to neurotransmitter transporters.

Based on this, a hypothetical mechanism for this compound could involve its interaction with neurotransmitter systems, although this remains speculative and requires experimental validation. The long stearate chain would significantly alter its properties compared to the smaller meperidine derivatives, likely impacting its ability to cross the blood-brain barrier and its binding affinity.

The diagram below illustrates the established mechanism of selective serotonin reuptake inhibitors (SSRIs) as a potential, though unproven, parallel for how a benzyl ester-containing compound might interact with a signaling pathway.

Safety and Toxicology

While specific toxicological data for this compound is not extensively available, the safety profiles of its constituent parts, benzyl alcohol and stearic acid, are well-established. Stearic acid is a naturally occurring fatty acid that is generally recognized as safe (GRAS). Benzyl alcohol is a commonly used preservative in pharmaceuticals, though it can be associated with toxicity in neonates at high doses. The ester linkage in this compound is expected to be hydrolyzed in vivo, releasing benzyl alcohol and stearic acid. Therefore, the safety considerations for this compound are closely tied to those of its hydrolysis products.

Conclusion

This compound is a versatile compound with significant potential in pharmaceutical research and development. Its well-defined physicochemical properties and the availability of robust synthesis methods make it an attractive candidate for use as a functional excipient. While its primary applications are currently seen in the formulation of controlled-release drug delivery systems, such as SLNs, and in topical and parenteral preparations, the possibility of its interaction with biological targets warrants further investigation. Future research should focus on elucidating the biological effects of this compound to unlock its full therapeutic potential.

References

Solubility of benzyl stearate in common organic solvents

An In-depth Technical Guide to the Solubility of Benzyl Stearate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key ingredient in various pharmaceutical and cosmetic formulations. Understanding its solubility is crucial for formulation development, ensuring product stability, and optimizing delivery systems.

Introduction to this compound

This compound (C₂₅H₄₂O₂) is the ester of benzyl alcohol and stearic acid.[1] It is a waxy, white solid at room temperature with a melting point of approximately 45.8°C. Its molecular structure features a long, non-polar hydrocarbon tail (from stearic acid) and a more polar head containing the benzyl and ester groups. This amphiphilic nature dictates its solubility in various organic solvents.

Key Physicochemical Properties:

Solubility Profile of this compound

The principle of "like dissolves like" is central to understanding the solubility of this compound. Due to its long alkyl chain, it exhibits significant non-polar character. However, the ester and benzyl functionalities introduce some polarity. Consequently, this compound is most soluble in non-polar and moderately polar organic solvents. Its solubility in highly polar solvents, such as water, is negligible.

While precise quantitative solubility data is not extensively published, the following table summarizes the expected qualitative solubility of this compound in common organic solvents based on its chemical structure and available information. It is noted to have favorable solubility in ethanol and good solubility in hydrocarbons and ethers.[1]

| Solvent Class | Common Solvents | Expected Solubility of this compound | Rationale |

| Alcohols | Ethanol, Methanol, Isopropanol | Good to Moderate | The hydroxyl group of the alcohol can interact with the ester group of this compound, while the alkyl portion of the alcohol interacts with the long hydrocarbon chain. |

| Alkanes | Hexane, Heptane | Good | As non-polar solvents, alkanes readily dissolve the long, non-polar stearate chain of the molecule. |

| Aromatic Hydrocarbons | Toluene, Benzene | Good | The aromatic ring of these solvents can interact favorably with the benzyl group of this compound, and their non-polar nature dissolves the alkyl chain. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Good | Ethers are relatively non-polar and can effectively solvate the entire this compound molecule. |

| Esters | Ethyl Acetate | Good | The principle of "like dissolves like" strongly applies here, with the ester solvent being chemically similar to the solute. |

| Ketones | Acetone | Moderate | Acetone has intermediate polarity and can offer moderate solubility. |

| Halogenated Alkanes | Dichloromethane, Chloroform | Good | These solvents have a polarity that is suitable for dissolving molecules with both polar and non-polar regions. |

| Highly Polar Solvents | Water, Dimethyl Sulfoxide (DMSO) | Poor to Insoluble | The large, non-polar stearate tail dominates the molecule, making it immiscible with highly polar solvents. |

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the qualitative and semi-quantitative determination of this compound solubility in an organic solvent.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, hexane, toluene)

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled water bath or heating block

-

Calibrated thermometers

-

Glass test tubes or vials with screw caps

-

Spatula

-

Pipettes

3.2. Experimental Procedure

-

Preparation:

-

Accurately weigh a specific amount of the chosen solvent (e.g., 2 mL) into a glass test tube.

-

Create a series of test tubes for each solvent to be tested.

-

Place the test tubes in a thermostatically controlled water bath set to the desired temperature (e.g., 25°C for room temperature solubility). Allow the solvent to equilibrate for at least 15 minutes.

-

-

Solute Addition:

-

Weigh a small, known amount of this compound (e.g., 10 mg).

-

Add the this compound to the test tube containing the temperature-equilibrated solvent.

-

-

Dissolution:

-

Cap the test tube securely.

-

Vortex the mixture for 30-60 seconds to facilitate dissolution.

-

Visually inspect the solution. If the solid has completely dissolved, proceed to add more solute. If the solid has not dissolved, continue to the next step.

-

-

Equilibration and Observation:

-

Place the test tube back into the water bath and allow it to equilibrate for at least 1-2 hours, with intermittent vortexing (e.g., every 15 minutes).

-

After the equilibration period, visually inspect the sample for any undissolved solid. The presence of undissolved particles indicates that the solution is saturated.

-

-

Semi-Quantitative Determination:

-

If the initial amount of this compound dissolved completely, add another weighed increment of the solute to the same test tube.

-

Repeat the dissolution and equilibration steps (3 and 4).

-

Continue this incremental addition until a saturated solution is achieved (i.e., solid material remains undissolved after prolonged equilibration).

-

The solubility can then be expressed as the total mass of solute dissolved in the volume of solvent just before saturation was reached (e.g., mg/mL).

-

-

Determination at Elevated Temperatures:

-

To determine solubility at a higher temperature, gradually increase the temperature of the water bath.

-

For a saturated solution, observe the temperature at which all the solid dissolves.

-

For an unsaturated solution, after determining the solubility at a lower temperature, the temperature can be raised to assess if more solute can be dissolved.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in a given solvent.

Caption: Experimental workflow for determining the solubility of this compound.

References

Benzyl Stearate: A Comprehensive Technical Profile of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of benzyl stearate, a long-chain fatty acid ester. With applications in various scientific fields, including pharmaceuticals and material science, a thorough understanding of its melting point and density is crucial for formulation development, quality control, and predicting its behavior in different matrices. This document outlines the experimentally determined values for these properties, details the methodologies for their measurement, and presents a logical workflow for these characterization processes.

Physicochemical Data of this compound

The following table summarizes the key physical and chemical properties of this compound for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₄₂O₂ | [1] |

| Molecular Weight | 374.6 g/mol | [1][2] |

| CAS Number | 5531-65-7 | [3] |

| Melting Point | 45.8°C | [1] |

| Melting Point Range | 59.5-60°C | [1] |

| Density | 0.921 g/cm³ | [4] |

| Physical Form | Solid |

Experimental Protocols

Accurate determination of the melting point and density of this compound is fundamental for its characterization. The following sections provide detailed experimental methodologies for these essential measurements.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol describes the capillary method using a melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle (if the sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystalline solid using a mortar and pestle.

-

Capillary Tube Filling: Invert an open-ended capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. Repeat this process until the packed sample is approximately 2-3 mm high.

-

Apparatus Setup: Place the filled capillary tube into the sample holder of the melting point apparatus.

-

Heating and Observation:

-

Set the heating rate of the apparatus to a rapid setting initially to approach the expected melting point of this compound (around 45°C).

-

When the temperature is within 10-15°C of the expected melting point, reduce the heating rate to 1-2°C per minute. This slow heating rate is crucial for an accurate determination.

-

Continuously observe the sample through the magnifying lens.

-

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.

-

Record the temperature at which the entire solid has completely melted into a clear liquid. This is the end of the melting range.

-

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

Determination of Density

The density of a substance is its mass per unit volume. For an irregularly shaped solid like powdered or crystalline this compound, the density can be determined by measuring its mass and the volume of a liquid it displaces.

Materials:

-

This compound sample

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which this compound is insoluble (e.g., water, ensuring no reaction or dissolution)

-

Spatula

Procedure:

-

Mass Measurement: Accurately weigh a specific amount of the this compound sample using an analytical balance. Record this mass (m).

-

Initial Volume Measurement: Fill a graduated cylinder with a known volume of the chosen liquid. Record this initial volume (V₁). Ensure the liquid level is read at the bottom of the meniscus.

-

Volume Displacement: Carefully add the weighed this compound sample to the graduated cylinder. Ensure all the solid is submerged and that there are no air bubbles clinging to the particles.

-

Final Volume Measurement: Read the new volume of the liquid in the graduated cylinder. Record this final volume (V₂).

-

Calculation of Volume of Solid: The volume of the this compound sample (V) is the difference between the final and initial volume readings: V = V₂ - V₁

-

Calculation of Density: The density (ρ) of this compound is calculated using the following formula: ρ = m / V

-

Reporting: The density is typically reported in g/cm³ or g/mL.

Experimental Workflow Visualization

The logical flow of the experimental procedures for determining the melting point and density of this compound can be visualized as follows:

Caption: Workflow for determining the melting point and density of this compound.

References

A Comprehensive Technical Review of Benzyl Stearate

This technical guide provides an in-depth review of benzyl stearate, focusing on its synthesis, physicochemical properties, and diverse applications. Tailored for researchers, scientists, and professionals in drug development, this document consolidates key data, outlines detailed experimental protocols, and visualizes complex processes to facilitate a deeper understanding of this versatile aromatic ester.

Introduction to this compound

This compound (IUPAC name: benzyl octadecanoate) is an aromatic ester formed from the esterification of stearic acid, a long-chain saturated fatty acid, and benzyl alcohol.[1] Its molecular formula is C₂₅H₄₂O₂.[1][2][3] This compound is recognized for its valuable properties as an emollient, lubricant, and excipient, leading to its widespread use across the cosmetics, pharmaceutical, and textile industries.[1] The synthesis of this compound has evolved, with enzymatic methods gaining prominence as a "green chemistry" alternative to traditional chemical catalysis.[1][4]

Key Identifiers:

-

CAS Number: 5531-65-7[2]

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application. Quantitative data has been aggregated from various sources and is presented below for clear comparison.

| Property | Value | Source(s) |

| Molecular Weight | 374.6 g/mol | [2][3][6] |

| Physical Form | Solid at room temperature | [5][6] |

| Density | 0.9075 - 0.921 g/cm³ | [1][7] |

| Boiling Point | 459.7°C at 760 mmHg | [7] |

| Flash Point | 100.3°C | [7] |

| Solubility | Readily dissolves in ethanol and most other organic solvents (hydrocarbons, ethers).[1] | [1][8] |

| InChI Key | BPSLVNCMKDXZPC-UHFFFAOYSA-N | [5][6] |

Synthesis of this compound

The primary method for producing this compound is through the esterification of stearic acid with benzyl alcohol. Both enzymatic and traditional acid-catalyzed methods are employed.

Enzymatic Synthesis (Green Chemistry Approach)

Enzymatic synthesis is favored for its mild reaction conditions, high specificity, and environmental benefits.[4] Immobilized lipases, such as Novozym 435, are highly effective catalysts for this reaction, often conducted in a solvent-free system to minimize waste.[1][4]

This protocol is based on optimized conditions reported to achieve conversion rates as high as 98.9%.[1][4]

-

Materials:

-

Stearic Acid

-

Benzyl Alcohol

-

Immobilized Lipase (e.g., Novozym 435)

-

-

Procedure:

-

Combine stearic acid and benzyl alcohol in a reaction vessel at an optimized molar ratio of 1:7 (stearic acid:benzyl alcohol).[1][4]

-

Add the enzyme catalyst, Novozym 435.

-

Set the agitation speed to 200 rpm to ensure a homogenous mixture.[1][4]

-

Continuously monitor the reaction to track the conversion rate. The removal of water, a byproduct of the esterification, is crucial as it shifts the reaction equilibrium towards the formation of the ester product.[4]

-

Upon completion, the catalyst can be filtered and potentially reused, and the product purified.

-

Caption: Workflow for the enzymatic synthesis of this compound.

Acid Catalysis (Fischer Esterification)

The classical Fischer esterification method utilizes strong acids to catalyze the reaction. While effective, this method typically requires more stringent conditions and can generate more waste compared to the enzymatic route.

The process involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent elimination of water.

-

Catalysts: Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are commonly used.[4]

-

Procedure: Stearic acid and benzyl alcohol are heated in the presence of the acid catalyst. Water is removed as it forms to drive the reaction to completion.

-

Purification: Post-synthesis purification is typically achieved through recrystallization or column chromatography to ensure high purity.[4]

Caption: Mechanism of Fischer esterification for this compound synthesis.

Key Applications

This compound's unique properties make it a valuable component in a variety of fields.

-

Cosmetics and Personal Care: It is primarily used as an emollient in creams and lotions, where it enhances skin hydration and provides a smooth, soft texture to the final product.[1]

-

Pharmaceuticals: In drug formulations, it functions as an excipient, acting as a carrier or solvent for active pharmaceutical ingredients (APIs).[1] Its inclusion can improve the stability and overall effectiveness of the final pharmaceutical product.[1]

-

Industrial Lubricants: this compound is applied as a lubricant and softener, particularly within the textile industry.[1] Treating textiles with this compound reduces friction during manufacturing and improves the softness and durability of the fabric.[1]

-

Material Science: Research has explored its surfactant properties and its potential for creating self-aggregating micelles, which could be applied in various material science contexts.[1]

Caption: Applications and functional roles of this compound.

Safety and Handling

For safe laboratory and industrial use, it is essential to adhere to established safety protocols when handling this compound.

| Safety Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Harmful) | [5] |

| Signal Word | Warning | [5] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [5] |

| Handling | Handle in a well-ventilated place. | [9] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [8][9] |

| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, fire/flame resistant and impervious clothing. Use a full-face respirator if exposure limits are exceeded. | [9] |

Conclusion

This compound is a significant chemical compound with a robust profile of applications stemming from its desirable physicochemical properties. The advancement of enzymatic synthesis routes offers a sustainable and efficient method for its production, aligning with modern green chemistry principles. Its roles as an emollient in cosmetics, an excipient in pharmaceuticals, and a softener in industrial processes highlight its versatility. This guide provides a foundational resource for researchers and developers working with or exploring the potential of this compound.

References

- 1. Buy this compound | 5531-65-7 [smolecule.com]

- 2. This compound | C25H42O2 | CID 79659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 5531-65-7 [chemicalbook.com]

- 4. This compound | 5531-65-7 | Benchchem [benchchem.com]

- 5. This compound | 5531-65-7 [sigmaaldrich.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. glpbio.com [glpbio.com]

- 9. echemi.com [echemi.com]

The Unseen Player: A Technical Guide to the Biological Activity and Metabolism of Benzyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl stearate, a benzyl ester of the long-chain saturated fatty acid stearic acid, is a compound utilized in various industrial applications, most notably in the cosmetic and personal care industry as an emollient. While often considered an inert ingredient, a deeper examination of its biological activity and metabolic fate reveals a more complex interaction with physiological systems. This technical guide provides a comprehensive overview of the current understanding of this compound's metabolism, its breakdown products' biological activities, and the signaling pathways they influence. This document synthesizes available data to offer a valuable resource for researchers in toxicology, dermatology, and drug development.

Introduction

This compound is synthesized through the esterification of stearic acid and benzyl alcohol. Its primary function in cosmetic formulations is to impart a softening and smoothing effect on the skin. However, upon topical application or inadvertent ingestion, this compound is subject to metabolic processes that release its constituent molecules: stearic acid and benzyl alcohol. The biological activities of these metabolites are well-characterized and of significant interest in various research fields. This guide will delve into the metabolic pathways of this compound and the subsequent biological and signaling activities of its metabolites.

Metabolism of this compound

The primary metabolic pathway for this compound is enzymatic hydrolysis, catalyzed by non-specific esterases present in the skin and other tissues. This reaction cleaves the ester bond, yielding stearic acid and benzyl alcohol.

Hydrolysis of the Ester Linkage

Experimental Protocol: In Vitro Esterase-Mediated Hydrolysis of this compound

This protocol is adapted from general esterase assay procedures and can be used to determine the rate of this compound hydrolysis.

Objective: To quantify the rate of this compound hydrolysis by a crude esterase preparation (e.g., porcine liver esterase) or tissue homogenate (e.g., human skin S9 fraction).

Materials:

-

This compound

-

Porcine liver esterase (or other suitable esterase preparation)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile

-

High-performance liquid chromatography (HPLC) system with a C18 column

-

Incubator/water bath at 37°C

-

Microcentrifuge

Procedure:

-

Preparation of Substrate Stock Solution: Prepare a stock solution of this compound in acetonitrile.

-

Enzyme Preparation: Prepare a working solution of the esterase in PBS. The optimal concentration should be determined empirically.

-

Reaction Initiation: In a microcentrifuge tube, pre-warm the PBS to 37°C. Add the this compound stock solution to the PBS to achieve the desired final substrate concentration. Initiate the reaction by adding the esterase working solution.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Termination: Immediately quench the reaction by adding an equal volume of cold acetonitrile. This will precipitate the protein.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.

-

HPLC Analysis: Analyze the supernatant by HPLC to quantify the decrease in this compound concentration and the increase in benzyl alcohol and stearic acid concentrations over time. A suitable mobile phase and gradient will need to be optimized for the separation of these compounds.

-

Data Analysis: Calculate the rate of hydrolysis from the linear portion of the substrate depletion or product formation curve.

Metabolism of Stearic Acid

Stearic acid (C18:0), a common saturated fatty acid, is readily metabolized through the β-oxidation pathway in the mitochondria to generate acetyl-CoA, which then enters the citric acid cycle for energy production.

Metabolism of Benzyl Alcohol

Benzyl alcohol is primarily metabolized in the liver. It is first oxidized to benzaldehyde by alcohol dehydrogenase, and then further oxidized to benzoic acid by aldehyde dehydrogenase. Benzoic acid is then conjugated with glycine to form hippuric acid, or with glucuronic acid to form benzoyl glucuronide, both of which are water-soluble and readily excreted in the urine.

Biological Activity of this compound and its Metabolites

The primary biological activity of intact this compound is its emollient effect on the skin. However, the more significant biological activities arise from its metabolic byproducts.

Stearic Acid

Stearic acid is not merely an energy source; it also participates in cellular signaling. Saturated fatty acids, including stearic acid, have been shown to act as ligands for Toll-like receptor 4 (TLR4), initiating a pro-inflammatory signaling cascade. Stearic acid can also influence gene expression by modulating the activity of transcription factors such as sterol regulatory element-binding proteins (SREBPs).

Benzyl Alcohol

Benzyl alcohol exhibits a range of biological effects. It has been shown to modulate the activity of mitogen-activated protein kinase (MAPK) signaling pathways, specifically causing an early increase in extracellular signal-regulated kinase (ERK) activity and a later increase in c-jun-N-terminal kinase (JNK) activity. These pathways are crucial in regulating cell proliferation, differentiation, and apoptosis.

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by the metabolites of this compound.

Quantitative Data

Specific toxicological data for this compound is limited. However, data from related stearate esters can provide an indication of its safety profile. The Cosmetic Ingredient Review (CIR) has assessed the safety of various alkyl stearates and found them to be safe for use in cosmetics. For instance, butyl stearate has a very high oral LD50 in rats, suggesting low acute toxicity.

| Compound | Endpoint | Species | Value |

| Butyl Stearate | Acute Oral LD50 | Rat | > 2 g/kg |

| Isopropyl Stearate | Acute Oral LD50 | Rat | > 5 g/kg |

| Benzyl Alcohol | Acute Oral LD50 | Rat | 1.23 g/kg |

| Stearic Acid | Acute Oral LD50 | Rat | > 5 g/kg |

Table 1. Acute Oral Toxicity Data for this compound Metabolites and Related Esters.

Conclusion

While this compound itself is primarily an emollient with limited direct biological activity, its metabolic products, stearic acid and benzyl alcohol, are biologically active molecules that can influence cellular signaling pathways. Stearic acid can trigger pro-inflammatory responses through TLR4 and modulate gene expression via SREBPs. Benzyl alcohol can affect cell fate through the MAPK signaling pathways. For researchers in drug development and toxicology, it is crucial to consider the metabolic fate of ester-containing compounds and the potential biological activities of their metabolites. Further research is warranted to determine the specific kinetics of this compound hydrolysis in biological systems and to fully elucidate the downstream consequences of its metabolism in various physiological and pathological contexts. The provided experimental protocol offers a starting point for such investigations.

Benzyl Stearate: An In-depth Technical Guide to its Environmental Impact and Biodegradability

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Benzyl stearate, an ester of benzyl alcohol and stearic acid, finds application in various industries, including cosmetics and pharmaceuticals, primarily for its emollient properties. As with any chemical substance intended for widespread use, a thorough understanding of its environmental fate and potential ecological impact is of paramount importance. This technical guide addresses the environmental impact and biodegradability of this compound. However, a comprehensive review of publicly available scientific literature and regulatory databases reveals a significant lack of direct empirical data on the environmental properties of this compound itself.

In light of this data gap, this guide adopts a predictive approach, evaluating the environmental profile of this compound based on the known properties of its constituent molecules: benzyl alcohol and stearic acid. It is anticipated that under environmental conditions, this compound will undergo hydrolysis to yield these two parent compounds. Therefore, their individual biodegradability and ecotoxicity data provide the most reliable estimation of the environmental fate of this compound.

This document summarizes the available quantitative data for benzyl alcohol and stearic acid, presents detailed experimental protocols for key environmental studies, and provides a visual representation of the predicted biodegradation pathway of this compound.

Predicted Environmental Fate of this compound

This compound is an ester, and the primary route of its degradation in the environment is expected to be through the enzymatic hydrolysis of the ester bond. This process, common for long-chain fatty acid esters, would break down this compound into its parent compounds: benzyl alcohol and stearic acid. The subsequent environmental impact is therefore dependent on the fate of these two substances.

Biodegradability

Both benzyl alcohol and stearic acid are recognized as being readily biodegradable.[1][2][3] This suggests that this compound, upon hydrolysis, will not persist in the environment.

Quantitative Biodegradability Data

The following table summarizes the biodegradability data for the constituent components of this compound.

| Component | Test Guideline | Inoculum | Duration | Biodegradation | Classification |

| Benzyl Alcohol | OECD 301 C | Activated sludge | 14 days | 92-96% | Readily Biodegradable |

| Benzyl Alcohol | OECD 301 A | Activated sludge | 21 days | 95% (DOC removal) | Readily Biodegradable |

| Stearic Acid | Aerobic Screening Test | Sewage | 21 days | 95% | Readily Biodegradable |

| Stearic Acid | Warburg Test | Activated sludge | 28 days | 72-95% | Readily Biodegradable[3] |

Ecotoxicity

The ecotoxicity of this compound can be inferred from the toxicity profiles of benzyl alcohol and stearic acid towards various aquatic organisms.

Quantitative Ecotoxicity Data

The tables below present the acute toxicity data for benzyl alcohol and stearic acid.

Table 3.1.1: Aquatic Toxicity of Benzyl Alcohol

| Organism | Species | Test Guideline | Endpoint | Value (mg/L) | Exposure Time |

| Fish | Pimephales promelas (Fathead minnow) | OECD 203 | LC50 | 460 | 96 hours |

| Aquatic Invertebrates | Daphnia magna (Water flea) | OECD 202 | EC50 | 230 | 48 hours |

| Algae | Pseudokirchneriella subcapitata | OECD 201 | EC50 | 770 | 72 hours |

Table 3.1.2: Aquatic Toxicity of Stearic Acid

| Organism | Species | Test Guideline | Endpoint | Value (mg/L) | Exposure Time |

| Fish | Leuciscus idus (Ide) | OECD 203 | LC50 | >10,000 | 48 hours[2] |

| Aquatic Invertebrates | Daphnia magna (Water flea) | OECD 202 | EC50 | >4.8 | 48 hours[4] |

| Algae | Pseudokirchneriella subcapitata | OECD 201 | ErC50 | >0.9 | 72 hours[2] |

| Algae | Pseudokirchneriella subcapitata | OECD 201 | EC50 | >0.9 | 72 hours[2] |

It is important to note that for stearic acid, some studies indicate no toxic effects within the range of its water solubility.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on OECD guidelines.

OECD 301B: Ready Biodegradability – CO2 Evolution Test

This test evaluates the ultimate biodegradability of a substance by measuring the amount of carbon dioxide produced by microbial action.

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The amount of CO2 evolved is measured at regular intervals and is expressed as a percentage of the theoretical maximum CO2 production (ThCO2), which is calculated from the molecular formula of the test substance.

-

Apparatus: Incubation bottles, CO2-free air supply, CO2 trapping system (e.g., containing barium hydroxide or sodium hydroxide solution), and a method for quantifying the trapped CO2 (e.g., titration).

-

Procedure:

-

Prepare a mineral medium containing essential inorganic salts.

-

Add the test substance to the incubation bottles to achieve a concentration typically between 10 and 20 mg of total organic carbon (TOC) per liter.

-

Inoculate the medium with a small volume of a microbial source.

-

A reference compound (e.g., sodium benzoate) and a blank control (without the test substance) are run in parallel.

-

The bottles are sealed and aerated with CO2-free air, which then passes through the CO2 absorption traps.

-

The test is run for 28 days at a constant temperature (20-24°C).

-

The amount of CO2 produced is determined by analyzing the contents of the absorption traps at regular intervals.

-

-

Interpretation: A substance is considered readily biodegradable if the percentage of CO2 evolution reaches 60% of the ThCO2 within a 10-day window during the 28-day test period.

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a short exposure period.

-

Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that kills 50% of the fish (LC50) is determined.[6][7]

-

Test Organisms: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Fathead minnow (Pimephales promelas).

-

Procedure:

-

A range of at least five concentrations of the test substance is prepared.

-

A control group is maintained in water without the test substance.

-

A minimum of seven fish are used for each concentration and the control.[6]

-

The fish are not fed during the test.

-

Observations for mortality and any abnormal behavioral or physical changes are made and recorded at specified intervals.

-

-

Interpretation: The LC50 value and its 95% confidence limits are calculated at the end of the 96-hour exposure period.

OECD 202: Daphnia sp., Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia by determining the concentration at which 50% of the organisms are immobilized.

-

Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Test Organisms: Typically Daphnia magna.

-

Procedure:

-

At least five concentrations of the test substance are prepared.

-

A control group is maintained in dilution water.

-

At least 20 daphnids, divided into at least four replicates, are used for each test concentration and the control.

-

The daphnids are not fed during the test.

-

Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

-

-

Interpretation: The EC50 (median effective concentration) for immobilization is calculated at 48 hours.

OECD 201: Alga, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater green algae.

-

Principle: Exponentially growing cultures of a selected green alga are exposed to various concentrations of the test substance over a period of 72 hours.[8][9] The inhibition of growth in relation to a control is determined.

-

Test Organisms: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.

-

Procedure:

-

A series of at least five concentrations of the test substance is prepared in a nutrient-rich growth medium.

-

Three replicates are used for each test concentration, along with a control.[9]

-

The algal cultures are incubated under constant illumination and temperature for 72 hours.

-

Algal growth is measured at least daily by determining the cell concentration or a surrogate parameter like fluorescence.

-

-

Interpretation: The test endpoint is the inhibition of growth, expressed as the average specific growth rate. The EC50 value (the concentration causing a 50% reduction in growth rate) is calculated.

Visualized Biodegradation Pathway

The following diagram illustrates the predicted initial step in the environmental degradation of this compound, followed by the subsequent, more detailed degradation pathways of its constituent components.

References

- 1. biotecnologiebt.it [biotecnologiebt.it]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. rierdenchemical.com [rierdenchemical.com]

- 4. acme-hardesty.com [acme-hardesty.com]

- 5. Registration Dossier - ECHA [echa.europa.eu]

- 6. oecd.org [oecd.org]

- 7. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. oecd.org [oecd.org]

Methodological & Application

Enzymatic Synthesis of Benzyl Stearate Using Novozym 435: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic synthesis of benzyl stearate, a valuable ester with applications in the cosmetic, pharmaceutical, and food industries. The synthesis is achieved through the esterification of stearic acid and benzyl alcohol, catalyzed by Novozym 435, an immobilized lipase B from Candida antarctica. This biocatalytic approach offers a green and efficient alternative to traditional chemical synthesis, proceeding under mild reaction conditions with high specificity and yield. This document outlines the experimental workflow, optimized reaction parameters, and analytical methods for monitoring the reaction progress.

Introduction

This compound is an important industrial ester known for its waxy properties and applications as an emollient, lubricant, and plasticizer. Traditional chemical synthesis often requires high temperatures, harsh catalysts, and can lead to the formation of unwanted byproducts. Enzymatic synthesis using lipases, such as the robust and highly active Novozym 435, presents a more sustainable and selective method for ester production. Novozym 435, immobilized on a macroporous acrylic resin, is well-suited for use in organic solvents or solvent-free systems, demonstrating excellent thermal stability and reusability.[1][2] This application note details the key parameters influencing the synthesis of this compound and provides a comprehensive protocol for its production and analysis.

Key Reaction Parameters and Optimization

The efficiency of the enzymatic synthesis of this compound is influenced by several critical parameters that can be optimized to maximize the yield and reaction rate.

Table 1: Influence of Reaction Parameters on this compound Synthesis

| Parameter | Optimized Range | Effect on Reaction |

| Temperature | 50 - 70 °C | Higher temperatures within this range generally increase the reaction rate. However, temperatures exceeding 70°C can lead to enzyme denaturation and reduced activity. |

| Enzyme Concentration | 5 - 15% (w/w of substrates) | Increasing the enzyme concentration enhances the reaction rate by providing more active sites for catalysis. |

| Substrate Molar Ratio (Stearic Acid:Benzyl Alcohol) | 1:1 to 1:3 | An excess of benzyl alcohol can help to shift the reaction equilibrium towards the product side, increasing the conversion of stearic acid. However, a large excess may cause enzyme inhibition. |

| Reaction Time | 12 - 48 hours | The optimal reaction time depends on the other reaction parameters. Monitoring the reaction progress is crucial to determine the point of equilibrium or maximum conversion. |

| Solvent | Solvent-free or non-polar organic solvents (e.g., hexane, heptane) | Solvent-free systems are preferred for a greener process and easier product isolation. Non-polar solvents can be used to improve substrate solubility and reduce viscosity. |

| Agitation Speed | 150 - 250 rpm | Adequate agitation is necessary to ensure proper mixing and to minimize mass transfer limitations between the substrates and the immobilized enzyme. |

Experimental Protocols

Materials and Reagents

-

Stearic Acid (≥95% purity)

-

Benzyl Alcohol (≥99% purity)

-

Novozym 435 (immobilized Candida antarctica lipase B)

-

Hexane or Heptane (analytical grade, optional)

-

Ethanol (for analysis)

-

Potassium Hydroxide (KOH) solution (0.1 M in ethanol, for titration)

-

Phenolphthalein indicator

-

Molecular sieves (3Å, activated)

Protocol for Enzymatic Synthesis of this compound

-

Reaction Setup: In a temperature-controlled reaction vessel (e.g., a round-bottom flask with a magnetic stirrer), add stearic acid and benzyl alcohol in the desired molar ratio (e.g., 1:1.5).

-

Solvent (Optional): If a solvent is used, add hexane or heptane to the reaction mixture. For a solvent-free system, proceed to the next step.

-

Enzyme Addition: Add Novozym 435 to the mixture at the desired concentration (e.g., 10% w/w of the total substrate mass).

-

Water Removal: Add activated molecular sieves (approximately 10% w/w of substrates) to the reaction mixture to remove the water produced during esterification, which helps to drive the reaction towards product formation.

-

Reaction Conditions: Place the reaction vessel in a shaking incubator or on a magnetic stirrer with heating. Set the desired temperature (e.g., 60°C) and agitation speed (e.g., 200 rpm).

-

Reaction Monitoring: Periodically (e.g., every 4-6 hours), withdraw a small aliquot of the reaction mixture to determine the conversion rate. The conversion can be monitored by measuring the decrease in the concentration of stearic acid via titration.

-

Titration Procedure:

-

Dissolve a known weight of the reaction mixture in ethanol.

-

Add a few drops of phenolphthalein indicator.

-

Titrate with a standardized 0.1 M KOH solution until a persistent pink color is observed.

-

Calculate the acid value and the percentage conversion of stearic acid.

-

-

Reaction Termination: Once the reaction has reached the desired conversion or equilibrium, stop the reaction by filtering off the immobilized enzyme.

-

Product Isolation: The product, this compound, can be purified from the reaction mixture. If a solvent was used, it can be removed by rotary evaporation. Unreacted starting materials can be removed by vacuum distillation or chromatography.

Enzyme Reusability Protocol

-

After the reaction, recover the Novozym 435 by filtration.

-

Wash the immobilized enzyme with a non-polar solvent (e.g., hexane) to remove any adsorbed substrates and products.

-

Dry the enzyme at a low temperature (e.g., 40°C) under vacuum.

-

The recovered enzyme can be reused in subsequent batches under the same reaction conditions. The activity of the reused enzyme should be monitored in each cycle. Studies on similar ester syntheses have shown that Novozym 435 can be effectively reused for multiple cycles with minimal loss of activity.

Data Presentation